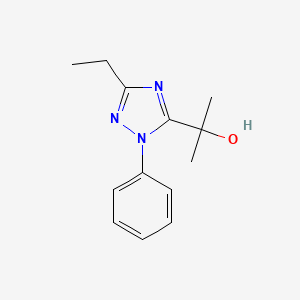![molecular formula C15H14BrN3 B5659472 (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
Übersicht
Beschreibung
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. In
Wirkmechanismus
The mechanism of action of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not yet fully understood, but it is believed to exert its antiproliferative and neuroprotective effects through the inhibition of specific enzymes and proteins involved in cell growth and survival pathways.
Biochemical and Physiological Effects
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of specific kinases and transcription factors involved in cell growth and survival pathways. In neurodegenerative disease models, (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its relatively simple synthesis method, which allows for easy production and testing in the laboratory. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Zukünftige Richtungen
For (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine research include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more soluble analogs for improved efficacy and ease of use in laboratory experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Synthesemethoden
The synthesis of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves the reaction of 4-bromobenzaldehyde with 1-methyl-1H-benzimidazole-2-methanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a white solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in medicinal chemistry as a potential drug candidate. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPPXDFGMIGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320258 | |
| Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331851-46-8 | |
| Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5659452.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)


![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)